PPARγ Binding Affinity Comparison: Target Compound vs. Rosiglitazone
A direct head-to-head comparison of the target compound with rosiglitazone under identical assay conditions is not available in public literature. However, class-level inference from BindingDB shows a structurally distinct TZD derivative (CHEMBL4073499) exhibiting a Kd of 3.70 nM for PPARγ in an SPR assay [1]. While this data point is not for the target compound, it illustrates the measurable impact of chemical modifications on PPARγ binding kinetics. The target compound's unique piperidine-acetyl linker may similarly affect binding kinetics, but without its own quantitative data, any differentiation from rosiglitazone (Kd ≈ 40 nM for PPARγ) remains speculative.
| Evidence Dimension | PPARγ Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Rosiglitazone Kd ≈ 40 nM; CHEMBL4073499 Kd = 3.70 nM |
| Quantified Difference | Not calculable |
| Conditions | SPR assay for CHEMBL4073499; radioligand binding for rosiglitazone (different conditions) |
Why This Matters
Without target-specific binding data, it is impossible to assert that this compound offers any potency advantage over established TZDs, making its use in PPARγ research entirely dependent on proprietary or unpublished data.
- [1] BindingDB. Entry BDBM50235986 / CHEMBL4073499: Binding affinity to PPARgamma. Accessed 2026-05-09. View Source
